molecular formula C29H56N2O4 B12553465 N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine CAS No. 193764-32-8

N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine

Cat. No.: B12553465
CAS No.: 193764-32-8
M. Wt: 496.8 g/mol
InChI Key: DMJKZOLWAUUQCW-SANMLTNESA-N
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Description

N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine is a synthetic compound known for its amphiphilic properties, making it useful in various scientific and industrial applications. This compound is characterized by its long hydrophobic dodecyl chains and a hydrophilic glutamine head, which allows it to interact with both hydrophobic and hydrophilic environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Dodecanoyl-N-dodecyl-L-alpha-glutamine typically involves the acylation of L-alpha-glutamine with dodecanoyl chloride and dodecylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of N2-Dodecanoyl-N-dodecyl-L-alpha-glutamine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with controlled temperature and stirring

    Purification: Crystallization or chromatography to obtain high-purity product

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product consistency

Chemical Reactions Analysis

Types of Reactions

N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones

    Reduction: Reduction reactions can yield amines or alcohols

    Substitution: Nucleophilic substitution reactions can replace the dodecyl or dodecanoyl groups

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Varied depending on the nucleophile used

Scientific Research Applications

N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine has diverse applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions

    Biology: Employed in cell culture studies to enhance membrane permeability

    Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature

    Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties

Mechanism of Action

The mechanism of action of N2-Dodecanoyl-N-dodecyl-L-alpha-glutamine involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to insert into lipid membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

  • N-Dodecanoyl-L-homoserine lactone
  • N-Dodecanoyl-L-alanine
  • N-Dodecanoyl-L-tyrosine

Comparison

N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine is unique due to its dual long-chain hydrophobic groups and a hydrophilic glutamine head. This structure provides superior emulsifying and membrane-interacting properties compared to other similar compounds, which may have shorter hydrophobic chains or different hydrophilic heads.

Properties

CAS No.

193764-32-8

Molecular Formula

C29H56N2O4

Molecular Weight

496.8 g/mol

IUPAC Name

(4S)-4-(dodecanoylamino)-5-(dodecylamino)-5-oxopentanoic acid

InChI

InChI=1S/C29H56N2O4/c1-3-5-7-9-11-13-15-17-19-21-25-30-29(35)26(23-24-28(33)34)31-27(32)22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3,(H,30,35)(H,31,32)(H,33,34)/t26-/m0/s1

InChI Key

DMJKZOLWAUUQCW-SANMLTNESA-N

Isomeric SMILES

CCCCCCCCCCCCNC(=O)[C@H](CCC(=O)O)NC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(CCC(=O)O)NC(=O)CCCCCCCCCCC

Origin of Product

United States

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